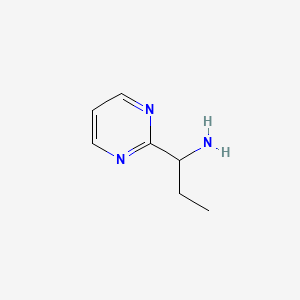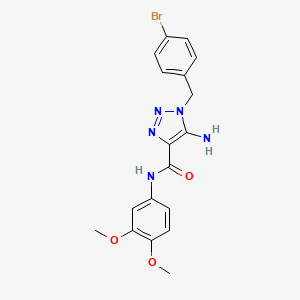![molecular formula C22H34ClNO2 B2570725 {3-[(アダマンタン-1-イル)メトキシ]-2-ヒドロキシプロピル}(1-フェニルエチル)アミン塩酸塩 CAS No. 1189906-80-6](/img/structure/B2570725.png)
{3-[(アダマンタン-1-イル)メトキシ]-2-ヒドロキシプロピル}(1-フェニルエチル)アミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains an adamantane moiety, which is a type of diamondoid and is known for its stability and unique geometric structure . The adamantane is connected to a hydroxypropyl group, which is a common moiety in many pharmaceuticals, and a phenylethylamine group, which is a class of compounds that often have psychoactive properties .
Molecular Structure Analysis
The adamantane moiety has a unique cage-like structure, which contributes to the stability of the compound . The hydroxypropyl and phenylethylamine groups are likely to contribute to the compound’s solubility and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific functional groups present. For example, the presence of the hydroxypropyl group might increase the compound’s solubility in water, while the adamantane moiety might contribute to its stability .作用機序
The exact mechanism of action of {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride is not fully understood. However, it is believed to act as a dopamine receptor agonist and a serotonin receptor antagonist, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride can increase dopamine levels in the brain, which may improve motor function in individuals with Parkinson's disease. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been found to have anxiolytic and antidepressant effects in animal studies.
実験室実験の利点と制限
One advantage of using {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride in lab experiments is its high potency, which allows for smaller doses to be used. However, one limitation is its relatively short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several potential future directions for research on {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride. One area of interest is its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand its mechanism of action and to optimize dosing regimens for therapeutic use. Finally, research on the potential side effects and toxicity of this compound is also needed.
合成法
The synthesis of {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride involves the reaction of 1-phenylethylamine with 1-adamantanemethanol in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
グルコシルセラミド代謝の阻害剤
この化合物は、アダマンタン-1-イル-メトキシ官能化1-デオキシノジリマイシン誘導体の開発において、グルコシルセラミド代謝の選択的阻害剤として使用されてきました 。グルコシルセラミド代謝は、細胞の成長や分化を含む様々な生物学的プロセスにおいて重要な役割を果たしており、その調節不全はいくつかの疾患に関連しています。
官能化アダマンタン誘導体の合成
この化合物は、官能化アダマンタン誘導体の合成に使用されます 。アダマンタン誘導体は、そのユニークな化学的および生物学的特性により、医薬品化学において幅広い用途を持っています。
新規な調製方法の開発
この化合物は、不飽和アダマンタン誘導体の調製のための新規な方法の開発に使用されます 。これらの誘導体は高い反応性を持ち、様々な官能化アダマンタン誘導体の合成のための出発物質として、広範な機会を提供します。
重合反応
この化合物を用いて合成できる不飽和アダマンタン誘導体は、重合反応で使用されます 。これらの反応は、ダイヤモンドイドなどのダイヤモンド状の嵩高いポリマーの生成につながります。
量子化学計算
この化合物は、アダマンタン誘導体の電子構造を調査するための量子化学計算に使用されます 。これは、その化学的および触媒的変換のメカニズムを解明するのに役立ちます。
生物活性化合物の合成
この化合物を用いて合成されたアダマンタン誘導体は、生物活性化合物の合成に使用できます 。これらの化合物は、製薬業界で潜在的な用途を持っています。
高エネルギー燃料と油の製造
この化合物を用いて合成されたアダマンタン誘導体は、高エネルギー燃料と油の製造に使用できます 。これは、アダマンタン誘導体の高い安定性とエネルギー含有量によるものです。
天然および合成ナノダイヤモンドに基づく新素材の創製
この化合物は、天然および合成ナノダイヤモンドに基づく新素材の創製に使用されます 。これらの材料は、電子機器や医療など、様々な分野で潜在的な用途を持っています。
特性
IUPAC Name |
1-(1-adamantylmethoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO2.ClH/c1-16(20-5-3-2-4-6-20)23-13-21(24)14-25-15-22-10-17-7-18(11-22)9-19(8-17)12-22;/h2-6,16-19,21,23-24H,7-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSROGHHKMPHBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

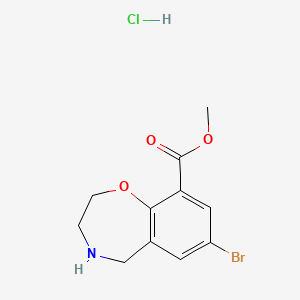
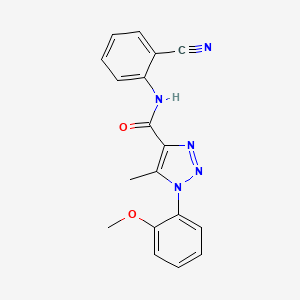
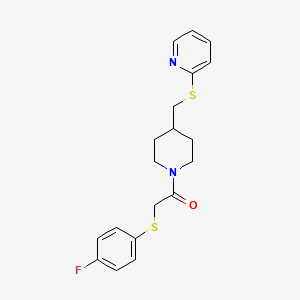
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2570646.png)
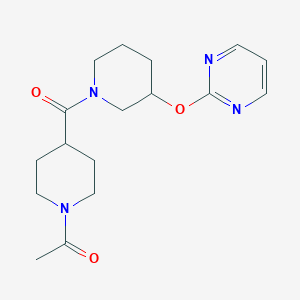
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2570648.png)
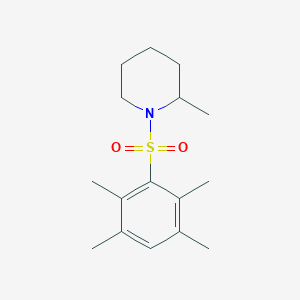
![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2570652.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2570654.png)
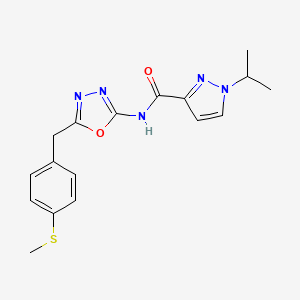
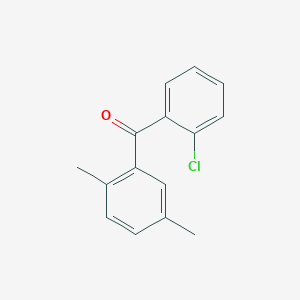
![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2570661.png)
